A Technical Guide to the Physicochemical Properties of PSA1 140-150 Acetate
A Technical Guide to the Physicochemical Properties of PSA1 140-150 Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic peptide PSA1 140-150 acetate. The content herein is curated for professionals in research and drug development, offering detailed data, experimental methodologies, and visualizations to support further investigation and application of this peptide in cancer immunotherapy.
Core Physicochemical Properties
PSA1 140-150 acetate is a synthetic peptide corresponding to amino acids 141-150 of the human prostate-specific antigen 1 (PSA1). Its sequence is H-Phe-Leu-Thr-Pro-Lys-Lys-Leu-Gln-Cys-Val-OH, and it is supplied as an acetate salt. The fundamental physicochemical characteristics of this peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | FLTPKKLQCV |
| Molecular Weight | 1236.52 g/mol |
| Chemical Formula | C57H97N13O15S |
| Appearance | Solid |
| Purity (by HPLC) | ≥95% |
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis, purification, and characterization of PSA1 140-150 acetate.
Peptide Synthesis
The synthesis of PSA1 140-150 is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for PSA1 140-150.
Protocol:
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Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).
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First Amino Acid Attachment: The C-terminal amino acid (Valine) with Fmoc protection is coupled to the resin.
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Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a base, typically a solution of piperidine in dimethylformamide (DMF).
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Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the reaction vessel to form a peptide bond with the deprotected N-terminus of the previous amino acid.
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Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
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Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence (Cys, Gln, Leu, Lys, Lys, Pro, Thr, Leu, Phe).
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Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
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Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
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Column: A C18 stationary phase column is typically used.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.
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Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
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Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as an acetate salt (achieved through salt exchange during lyophilization if desired).
Purity Analysis by HPLC
The purity of the final peptide product is assessed by analytical RP-HPLC.
Protocol:
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Column: A high-resolution analytical C18 column.
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Mobile Phases: As described for preparative HPLC.
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Gradient: A standardized linear gradient (e.g., 5% to 95% acetonitrile over 30 minutes).
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Detection: UV absorbance at 214 nm.
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Purity Calculation: The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area.
Molecular Weight Determination by Mass Spectrometry
The molecular weight of the purified peptide is confirmed using mass spectrometry.
Protocol:
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Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
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Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the peptide ions is measured. The obtained molecular weight is then compared to the theoretical calculated mass.
Solubility Assessment
A qualitative assessment of solubility is performed to guide researchers in preparing stock solutions.
Protocol:
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A small, pre-weighed amount of the lyophilized peptide is placed in a microcentrifuge tube.
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An initial solvent, typically sterile, deionized water, is added to achieve a target concentration (e.g., 1 mg/mL).
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The tube is vortexed and visually inspected for complete dissolution.
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If the peptide does not dissolve in water, co-solvents such as acetonitrile or dimethyl sulfoxide (DMSO) can be added in small increments, followed by vortexing, until the peptide is fully dissolved. For cell-based assays, the final concentration of organic solvents should be kept to a minimum.
Biological Context: T-Cell Activation in Cancer Immunotherapy
PSA1 140-150 is utilized in cancer immunotherapy research as a tumor-associated antigen (TAA) peptide. The general mechanism involves the activation of the host's immune system to recognize and eliminate cancer cells that present this peptide.
Signaling Pathway for T-Cell Activation by a Peptide Antigen:
Caption: T-Cell activation by an antigen-presenting cell displaying the PSA1 140-150 peptide.
Mechanism Overview:
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Antigen Presentation: Cancer cells expressing PSA1 are engulfed by antigen-presenting cells (APCs), such as dendritic cells. The PSA1 protein is processed into smaller peptides, including the 140-150 fragment.
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MHC Loading: The PSA1 140-150 peptide is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented on the surface of the APC.
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T-Cell Recognition (Signal 1): The T-cell receptor (TCR) on a cytotoxic T-lymphocyte (CTL), along with its co-receptor CD8, specifically recognizes and binds to the MHC-peptide complex.
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Co-stimulation (Signal 2): A secondary signal is required for full T-cell activation, which is provided by the interaction of co-stimulatory molecules, such as B7 on the APC and CD28 on the T-cell.
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T-Cell Activation and Effector Function: The combination of these two signals triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. These activated CTLs can then recognize and kill prostate cancer cells that are presenting the same PSA1 140-150 peptide on their surface.
This guide provides a foundational understanding of the physicochemical properties and relevant experimental contexts for PSA1 140-150 acetate. Researchers are encouraged to adapt the provided protocols to their specific experimental setups and to consult the primary literature for further in-depth information.
